Product packaging for Finalgon ointment(Cat. No.:CAS No. 8060-04-6)

Finalgon ointment

Cat. No.: B1205954
CAS No.: 8060-04-6
M. Wt: 516.7 g/mol
InChI Key: GBZLDDMGSWUIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finalgon Ointment for Research Use provides a defined combination of two active compounds, Nonivamide and Nicoboxil, for in vitro investigational applications. Nonivamide is a capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . Its application in research models induces a transient influx of calcium, which can be utilized to study pain pathways and neuronal excitation . Nicoboxil, an ester of nicotinic acid, functions as a vasodilator, promoting a localized increase in blood circulation in experimental settings . The combined action of these compounds in the ointment formulation offers a research tool for investigating topical analgesic mechanisms, hyperemia, and the local regulation of blood flow. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It must not be used for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44N2O6 B1205954 Finalgon ointment CAS No. 8060-04-6

Properties

CAS No.

8060-04-6

Molecular Formula

C29H44N2O6

Molecular Weight

516.7 g/mol

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

InChI

InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3

InChI Key

GBZLDDMGSWUIKV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Other CAS No.

8060-04-6

Synonyms

Finalgon ointment

Origin of Product

United States

Nonivamide: Comprehensive Academic Perspectives

Chemical Synthesis and Biosynthetic Routes of Nonivamide (B1679840)

Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is an organic compound and a member of the capsaicinoid family. wikipedia.orgnih.gov It is an amide formed from pelargonic acid (n-nonanoic acid) and vanillylamine (B75263). wikipedia.orgdrugbank.comtargetmol.com While it is found naturally in chili peppers of the Capsicum genus, it is most commonly produced synthetically for commercial use. wikipedia.orgnih.govdrugbank.com

Historical Context of Nonivamide Isolation and Synthesis from Capsicum Oleoresin

For many years, nonivamide was considered a synthetic analogue of capsaicin (B1668287). acs.org However, research has confirmed its natural occurrence in Capsicum species. acs.orgresearchgate.netcolab.wshud.ac.uk The first isolation of nonivamide from capsicum oleoresin was a significant finding, solidifying its status as a natural product. acs.orgcolab.wshud.ac.uk This discovery was confirmed by comparing the isolated natural compound with a synthetically produced sample. acs.orgresearchgate.netcolab.wshud.ac.uk Prior to its definitive isolation, the presence of nonivamide in Capsicum annuum extracts was suggested by techniques like gas chromatography (GC) and off-line high-performance liquid chromatography/mass spectrometry (HPLC/MS). acs.org The first synthesis of nonivamide was achieved in 1919 by Nelson. acs.org

Modern Synthetic Methodologies for Nonivamide and Analogues

The primary synthetic route for nonivamide involves the condensation of vanillylamine with nonanoic acid or its derivatives. chemicalbook.com One common method utilizes nonanoyl chloride, which reacts with vanillylamine to form nonivamide. chemicalbook.com Another approach involves heating a mixture of vanillylamine and n-nonanoic acid in the presence of a catalyst. chemicalbook.com

Recent advancements in biotechnology have explored the use of engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), for the biosynthesis of nonivamide. researchgate.net This involves expressing specific enzymes, like N-acyltransferases and CoA-ligases from plants and bacteria, within the yeast to facilitate the production of nonivamide from supplemented precursors like vanillylamine and nonanoic acid. researchgate.net

Biosynthesis of Capsaicinoids and Analogues in Natural Systems

The biosynthesis of capsaicinoids, including nonivamide, in Capsicum fruits is a complex process that occurs in the placental tissue. jst.go.jpnih.gov This pathway involves the convergence of two primary metabolic routes: the phenylpropanoid pathway and the branched-chain fatty acid pathway. nih.govmdpi.comwikipedia.org

The phenylpropanoid pathway provides vanillylamine, a key precursor, starting from the amino acid phenylalanine. jst.go.jpnih.govwikipedia.org The branched-chain fatty acid pathway, on the other hand, produces various fatty acid moieties from amino acids like valine or leucine. jst.go.jpnih.gov In the case of nonivamide, this pathway yields nonanoic acid.

Molecular Pharmacology of Nonivamide

The pharmacological effects of nonivamide are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.orgdrugbank.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

Nonivamide is a potent agonist of the TRPV1 receptor, similar to its well-known analogue, capsaicin. wikipedia.orgdrugbank.compatsnap.com The activation of TRPV1 by nonivamide leads to a cascade of cellular events. drugbank.com

Upon binding, nonivamide induces a conformational change in the TRPV1 channel, causing it to open and allow the influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the cell. uniprot.orgfrontiersin.orgpnas.orgmdpi.com This influx of ions depolarizes the neuron, leading to the generation of an action potential that is transmitted to the central nervous system. This is perceived as a sensation of heat and pain. frontiersin.org

Repeated or prolonged application of nonivamide leads to a state of desensitization, where the TRPV1 receptor becomes less responsive to further stimulation. drugbank.compatsnap.com This phenomenon is thought to involve the depletion of neuropeptides like substance P from sensory neurons. drugbank.com

Studies have shown that nonivamide stimulates afferent neurons with approximately half the potency of capsaicin. drugbank.com In laboratory settings, nonivamide has been observed to induce the release of Ca2+ from the endoplasmic reticulum in human lung cells, leading to cellular stress and, in some cases, cell death. drugbank.com

The TRPV1 receptor is a non-selective cation channel that plays a crucial role in detecting noxious stimuli, including heat, protons (acidic conditions), and various chemical ligands like capsaicin and nonivamide. uniprot.orgnih.govresearchgate.net

Structural Characteristics:

The TRPV1 receptor is a homotetrameric protein, meaning it is composed of four identical subunits. pnas.orgresearchgate.netmdpi.compnas.org Each subunit is predicted to have six transmembrane domains (S1-S6) and a pore-forming hydrophobic loop between the S5 and S6 domains. nih.govresearchgate.netresearchgate.net Both the N-terminus and C-terminus of the protein are located intracellularly. frontiersin.orgresearchgate.net The N-terminal region contains ankyrin repeats, which are important for protein-protein interactions. researchgate.net The binding site for vanilloids like capsaicin and nonivamide is located on the intracellular side of the channel. nih.govmdpi.compnas.org

FeatureDescription
Structure Homotetramer (four identical subunits)
Transmembrane Domains Six per subunit (S1-S6)
Pore Loop Located between S5 and S6 domains
Termini Intracellular N- and C-termini
Vanilloid Binding Site Intracellular

Functional Characteristics:

TRPV1 is a polymodal receptor, meaning it can be activated by a variety of stimuli. frontiersin.orgfrontiersin.org These include:

Thermal stimuli: Temperatures above 43°C (109°F). uniprot.orgfrontiersin.orgresearchgate.net

Chemical stimuli: Vanilloids such as capsaicin and nonivamide, as well as protons (low pH). uniprot.orgfrontiersin.orgmdpi.com

Endogenous ligands: Endocannabinoids like anandamide. mdpi.com

Activation of the TRPV1 channel leads to an influx of cations, with a higher permeability to Ca2+ than to Na+ and K+. pnas.org This influx of calcium is a key signaling event that mediates the downstream effects of TRPV1 activation, including the sensation of pain and the release of inflammatory mediators. frontiersin.org The channel's activity can be modulated by various intracellular signaling pathways, including phosphorylation by protein kinases. nih.gov

ActivatorType
HeatPhysical
CapsaicinExogenous Chemical
NonivamideExogenous Chemical
Protons (H+)Endogenous Chemical
AnandamideEndogenous Chemical
Molecular Mechanisms of TRPV1 Channel Activation by Nonivamide

The activation of the TRPV1 channel by nonivamide is a multifaceted process initiated by the binding of the ligand to the receptor. This interaction prompts a conformational change in the protein structure, leading to the opening of the ion channel. patsnap.compatsnap.com This allows for a rapid influx of cations, most notably calcium (Ca2+) and sodium (Na+), into the neuron. patsnap.com The resulting depolarization of the neuronal membrane generates action potentials that are transmitted to the central nervous system, where they are interpreted as a sensation of heat or burning. patsnap.com

Molecular modeling and experimental data indicate that nonivamide's binding to TRPV1 is crucial for its agonist activity. In studies using human lung epithelial cells, nonivamide treatment led to a significant, dose-dependent increase in cytosolic calcium levels, demonstrating its potency as a TRPV1 activator. nih.gov

Ligand Binding Dynamics and Conformational Changes in TRPV1

The binding of nonivamide to the TRPV1 receptor occurs within a specific pocket formed by the channel's transmembrane segments. clinsurggroup.com This binding is mediated by a combination of hydrogen bonds and van der Waals interactions. clinsurggroup.com For instance, a hydrogen bond can form between the hydroxyl group of nonivamide's amide bond and the amino acid Threonine 439 (Thr 439) of the TRPV1 protein. clinsurggroup.com

Upon binding, nonivamide induces a "tail-up, head-down" configuration, which is characteristic of vanilloid agonists. clinsurggroup.com This binding event is thought to stabilize the open state of the channel through a 'pull and contact' mechanism involving the S4-S5 linker region, which connects different transmembrane segments of the protein. clinsurggroup.comresearchgate.net Molecular modeling studies have predicted that only nonivamide, among several analogs, forms a "productive" ligand-receptor complex, highlighting the specificity of this interaction. nih.govnih.gov

Mechanisms of TRPV1 Desensitization and Defunctionalization

Prolonged or repeated exposure to nonivamide leads to a phenomenon known as desensitization, where the sensory neurons become less responsive to subsequent stimuli. patsnap.compatsnap.com This process is a key element in the analgesic effects of TRPV1 agonists. Desensitization is a complex process involving several mechanisms:

Calcium-Dependent Inactivation: The significant influx of Ca2+ following TRPV1 activation is a primary trigger for desensitization. patsnap.comnih.govnih.gov This elevated intracellular calcium can lead to the dephosphorylation of the TRPV1 channel and the binding of calmodulin, both of which contribute to reducing channel activity. nih.gov The process is multifactorial, involving alterations in calcium-dependent signaling pathways and dephosphorylation of sites on the receptor. patsnap.com

Channel Trafficking: Desensitization also involves changes in the subcellular location of the TRPV1 receptor. Agonist-induced activation can promote the internalization of TRPV1 channels from the plasma membrane into intracellular compartments. patsnap.comnih.gov This trafficking is a dynamic process, with inflammation potentially causing increased transport of TRPV1 from the cell body to the periphery. xiahepublishing.comfrontiersin.org Conversely, some studies have shown that TRPV1 antagonists can lead to an increase in the cell surface population of the receptor. nih.gov The regulation of TRPV1 internalization and degradation is a critical aspect of its function. nih.gov

Structure-Activity Relationship (SAR) Studies for Nonivamide-Type TRPV1 Agonists

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features of nonivamide and its analogs that are critical for their interaction with the TRPV1 receptor. These studies have systematically modified different parts of the nonivamide molecule—the vanillyl "A" region, the amide "B" region, and the alkyl "C" region—to determine their impact on agonist activity.

Key findings from SAR studies include:

The Vanillyl Group: The 3-methoxy-4-hydroxybenzylamide vanilloid ring is a crucial pharmacophore. nih.gov Modifications to this ring structure have been shown to reduce the potency of the analogs, with some even exhibiting inhibitory properties. nih.govnih.gov

The Amide Linkage: The amide bond in the "B" region is important for activity. Replacing it with other functional groups can alter the compound's potency. psu.edu

Table 1: Effects of Nonivamide and its Analogs on TRPV1-Mediated Responses in Human Lung Cells Data sourced from studies on TRPV1-overexpressing (TRPV1-OE), normal BEAS-2B, and primary normal human bronchial epithelial (NHBE) lung cells.

CompoundCell TypeLC50 (µM)EC50 for Calcium Flux (µM)GADD153 mRNA Induction
Nonivamide TRPV1-OE11.4Up to 7-fold increase
BEAS-2B115--
NHBE160--
N-(3,4-dihydroxybenzyl)nonanamide TRPV1-OE3.410Up to 5-fold increase
Other Analogs TRPV1-OE>63Markedly less potentNo significant induction

LC50 represents the concentration causing 50% cell death. EC50 is the concentration that elicits a half-maximal response in calcium influx. GADD153 induction is a marker of ER stress. nih.gov

Intracellular Signaling Cascades Modulated by Nonivamide

Beyond its direct effects on the TRPV1 channel, nonivamide influences several intracellular signaling pathways, contributing to its broader physiological effects, including its anti-inflammatory properties.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Research has demonstrated that nonivamide's anti-inflammatory actions may involve the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov In studies using U-937 macrophages, nonivamide was shown to inhibit the activation of the MAPK pathway induced by lipopolysaccharide (LPS). researchgate.netnih.govchemfaces.comchemodex.com This inhibition of MAPK signaling is believed to contribute to the observed reduction in the release of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netnih.gov The anti-inflammatory effects of nonivamide were abolished when co-treated with a TRPV1 antagonist, indicating that TRPV1 activation plays a crucial role in this process. researchgate.netnih.gov

Other Relevant Signaling Pathways (e.g., NF-κB, LXRα, PPARγ)

Nonivamide has been shown to modulate other significant signaling pathways, further highlighting its complex biological activity:

Nuclear Factor-kappa B (NF-κB) Pathway: While some studies suggest that nonivamide's anti-inflammatory mechanism is independent of the NF-κB pathway researchgate.netnih.govchemfaces.com, other research indicates a connection. In a rat model of non-alcoholic fatty liver disease (NAFLD), nonivamide was found to alleviate hepatic inflammation by reducing the toll-like receptor 4/NF-κB pathway. researchgate.netnih.gov It has also been observed that early treatment with PAVA (nonivamide) can activate the PI3K/AKT/NF-κB signaling pathway. frontiersin.org

Liver X Receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): There is evidence linking TRPV1 agonists to the LXRα and PPARγ pathways. The anti-inflammatory activity of capsaicin, a close analog of nonivamide, has been associated with LXRα-mediated stimulation of PPARγ and subsequent inactivation of NF-κB. researchgate.net Furthermore, nonivamide has been shown to inhibit adipogenesis, and this effect is dependent on TRPV1 activation and is associated with a decrease in the protein levels of the pro-adipogenic transcription factor PPARγ. chemfaces.com

Modulation of Neuropeptide Release Mechanisms (e.g., Substance P, Calcitonin Gene-Related Peptide (CGRP))

Nonivamide, a synthetic capsaicinoid, exerts significant influence over the release of neuropeptides from sensory neurons, a key aspect of its physiological effects. patsnap.com This modulation is primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. patsnap.com Activation of TRPV1 channels on sensory nerve fibers triggers the release of neuropeptides, most notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). patsnap.comelifesciences.orgsmw.ch

Upon stimulation by nonivamide, an influx of cations, particularly calcium, into the neuron occurs, leading to the exocytosis of vesicles containing these neuropeptides. patsnap.comnih.gov The release of SP and CGRP contributes to the phenomenon of neurogenic inflammation, characterized by vasodilation and increased plasma protein permeability. smw.chnih.gov CGRP is a potent vasodilator, while SP is primarily associated with increased vascular permeability and can also stimulate mast cells. smw.chnih.gov

Interestingly, research suggests a potential inverse relationship between the release of CGRP and SP in certain contexts. Studies involving the dura mater have shown that an increase in CGRP release may lead to a decrease in SP release. nih.gov This interaction could be due to several factors, including differential degradation by peptidases or reciprocal modulation of release mechanisms. nih.gov The co-localization of SP and CGRP within the same sensory neurons suggests a coordinated, yet complex, regulation of their release. smw.chnih.gov

The initial release of these neuropeptides is responsible for the acute irritant and algesic effects of nonivamide. However, repeated or prolonged exposure to nonivamide leads to a depletion of these neuropeptides from the sensory nerve terminals. drugbank.com This depletion, coupled with the desensitization and downregulation of TRPV1 receptors, is a crucial mechanism underlying the analgesic properties of nonivamide. patsnap.com By diminishing the stores of SP and CGRP, nonivamide reduces the capacity of sensory neurons to transmit pain signals and mediate neurogenic inflammation. patsnap.commdpi.com

Anti-inflammatory Actions at the Cellular and Molecular Level (e.g., cytokine inhibition, receptor modulation in immune cells)

Beyond its effects on neuropeptide release, nonivamide demonstrates direct anti-inflammatory properties at the cellular and molecular level. patsnap.comresearchgate.net Studies have shown that nonivamide can attenuate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells. researchgate.netnih.gov

In models using peripheral blood mononuclear cells (PBMCs) and the U-937 macrophage cell line, nonivamide was found to inhibit the lipopolysaccharide (LPS)-induced release of these key inflammatory mediators. researchgate.netnih.gov The mechanism underlying this cytokine inhibition appears to involve the Mitogen-Activated Protein Kinase (MAPK) pathway, rather than the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netnih.gov

Furthermore, the anti-inflammatory actions of nonivamide in these immune cells are linked to the activation of TRP channels. researchgate.netnih.gov The presence of TRPV1 receptors has been reported in U-937 monocytes, and co-treatment with a TRPV1 antagonist can abolish the anti-inflammatory effects of nonivamide. researchgate.net This indicates that, in addition to its role in sensory neurons, TRPV1 activation on immune cells can modulate inflammatory responses. researchgate.net Nonivamide's ability to influence cytokine production and modulate signaling pathways within immune cells highlights a multifaceted anti-inflammatory profile. researchgate.netnih.gov

Mechanisms of Cellular Stress and Toxicity (e.g., Reactive Oxygen Species (ROS) overproduction, peroxidative damage in non-target organisms for academic insights)

While nonivamide is utilized for its specific effects on sensory neurons, its interaction with cellular systems can also lead to cellular stress, particularly through the overproduction of Reactive Oxygen Species (ROS). nii.ac.jp ROS are chemically reactive molecules, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that are byproducts of normal aerobic metabolism. nih.govmdpi.com An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage lipids, proteins, and DNA. nih.govmdpi.comscirp.org

In the context of nonivamide, its activation of TRPV1 receptors can lead to a significant influx of calcium ions. patsnap.com This can, in turn, induce mitochondrial dysfunction and enhance the generation of ROS. nii.ac.jp Studies using U-937 cells have demonstrated that combined treatment with hyperthermia and nonivamide leads to a significant increase in ROS generation, mitochondrial membrane potential reduction, and subsequent apoptosis. nii.ac.jp This suggests that ROS play a key role in the cellular stress response to nonivamide, particularly under conditions of enhanced cellular sensitivity.

The production of ROS is a fundamental process, and while essential for some signaling pathways, excessive levels are cytotoxic. nih.govwalshmedicalmedia.com The damage caused by ROS includes lipid peroxidation, which can destabilize cell membranes, and oxidative damage to proteins and nucleic acids, impairing their function. mdpi.comscirp.orgwikipedia.org Understanding the mechanisms by which compounds like nonivamide can induce ROS overproduction provides academic insights into cellular toxicity pathways and the broader implications of oxidative stress in various biological systems.

Preclinical Research Models and Methodologies for Nonivamide Mechanistic Studies

In vitro Cell Culture Systems for Receptor and Pathway Analysis (e.g., HEK293 cells, DRG sensory neurons, U-937 macrophages)

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of nonivamide action at the receptor and pathway level. Human Embryonic Kidney 293 (HEK293) cells are frequently used due to their utility as a transfection host. nii.ac.jp These cells can be engineered to express specific receptors, such as TRPV1, allowing for detailed studies of receptor activation, ion channel kinetics, and downstream signaling in a controlled environment. researchgate.net

Dorsal Root Ganglion (DRG) sensory neurons, cultured in vitro, provide a more physiologically relevant model for studying the effects of nonivamide on the primary target cells involved in nociception. These primary neurons naturally express TRPV1 and other relevant ion channels and receptors, enabling the investigation of neuronal sensitization, neuropeptide release, and the direct electrophysiological consequences of nonivamide application.

The human U-937 cell line, derived from a histiocytic lymphoma, serves as a valuable model for studying the immunological effects of nonivamide. researchgate.netwikipedia.org These cells are of a pro-monocytic lineage and can be differentiated into macrophage-like cells. wikipedia.org U-937 cells express TRPV1 and are used to investigate the anti-inflammatory properties of nonivamide, including its impact on cytokine production (e.g., IL-6, TNF-α) and intracellular signaling cascades like the MAPK pathway. researchgate.netnii.ac.jp

Table 1: In Vitro Cell Models for Nonivamide Research

Cell Line/Type Origin Key Characteristics Application in Nonivamide Research
HEK293 Human Embryonic Kidney Easily transfectable, provides a "blank slate" for expressing specific receptors. nii.ac.jp Studying TRPV1 receptor pharmacology, ion channel function, and downstream signaling pathways in a controlled system. researchgate.net
DRG Sensory Neurons Primary Neurons from Dorsal Root Ganglia Endogenously express TRPV1 and other pain-related molecules. Investigating nociceptor sensitization, neuropeptide release, and electrophysiological responses to nonivamide.
U-937 Human Histiocytic Lymphoma Pro-monocytic cell line, can be differentiated into macrophages, expresses TRPV1. researchgate.netwikipedia.org Analyzing anti-inflammatory effects, cytokine inhibition (IL-6, TNF-α), and modulation of immune cell signaling pathways (MAPK). researchgate.netnih.govnii.ac.jp

| SH-SY5Y | Human Neuroblastoma | Expresses dopamine (B1211576) and serotonin (B10506) transporters. researchgate.net | Investigating the effects of nonivamide on neurotransmitter release. researchgate.net |

Ex vivo Tissue Preparations for Electrophysiological and Biochemical Studies

Ex vivo tissue preparations bridge the gap between in vitro cell culture and in vivo animal models, allowing for the study of nonivamide's effects in an intact, isolated tissue environment. These methodologies often involve dissecting specific tissues, such as skin-nerve preparations or slices of the spinal cord or brain, and maintaining them in a viable state in a recording chamber. protocols.io

Electrophysiological techniques, such as patch-clamp recordings from neurons within these tissue slices, can be used to measure changes in membrane potential, ion channel activity, and synaptic transmission in response to nonivamide. mdpi.com This approach provides a detailed understanding of how nonivamide modulates neuronal excitability and communication within a preserved local circuit.

Biochemical studies on ex vivo preparations can quantify the release of neurotransmitters and neuropeptides (e.g., Substance P, CGRP) from the tissue in response to nonivamide stimulation. Techniques like microdialysis or enzyme-linked immunosorbent assays (ELISA) can be employed to measure the concentration of these released molecules, providing direct evidence of nonivamide's ability to modulate neurosecretion. These models are crucial for examining complex physiological responses like neurogenic inflammation in a controlled setting.

Animal Models for Basic Neurobiological and Pharmacological Characterization (e.g., nociception pathways, neurogenic inflammation models)

Models of nociception are used to assess the analgesic potential of nonivamide. These can include tests that measure withdrawal responses to thermal or mechanical stimuli. The formalin test, for instance, induces a biphasic pain response that can model both acute nociceptive pain and inflammatory pain, allowing researchers to evaluate how nonivamide affects these different phases.

Neurogenic inflammation models are used to study the vascular and inflammatory consequences of sensory nerve activation. nc3rs.org.uk In these models, the application of a substance like nonivamide to the skin or other tissues can induce measurable changes such as vasodilation (flare) and plasma extravasation (wheal). These responses are mediated by the release of neuropeptides like CGRP and Substance P. elifesciences.org By using these models, researchers can characterize the pro-inflammatory effects of acute nonivamide exposure and the anti-inflammatory and analgesic effects that result from subsequent nerve desensitization. patsnap.commdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Nonivamide
Nicoboxil (B75726)
Substance P
Calcitonin Gene-Related Peptide (CGRP)
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
Lipopolysaccharide (LPS)
Capsaicin
t-pellitorine
Cinnamaldehyde
Anandamide
tert-butylcyclohexanol (BCH)
Meloxicam
Prostaglandin (B15479496) E2 (PGE2)
Bradykinin
Histamine
Neurokinin A (NKA)
Neuropeptide K (NPK)
Glutamate
Phenanthrene (Phe)
Ribociclib

Analogues and Derivatives of Nonivamide: Synthetic and Mechanistic Explorations

The development of analogues and derivatives of nonivamide, a synthetic capsaicinoid, is a significant area of research in medicinal chemistry. patsnap.comguidechem.com Scientists have been exploring modifications to the basic nonivamide structure to modulate its biological activity, enhance its therapeutic potential, and investigate its structure-activity relationships (SAR). nih.govresearchgate.net These explorations have led to the synthesis of novel compounds with varied mechanisms of action, ranging from potent TRPV1 receptor modulators to broad-spectrum antimicrobial agents. nih.govnih.gov

The fundamental structure of nonivamide, like capsaicin, can be divided into three key regions for synthetic modification: the aromatic A-ring (the vanillyl group), the amide B-region, and the hydrophobic C-region (the acyl chain). nih.govpsu.edu Research has shown that specific configurations in these regions are crucial for potent activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the primary target for capsaicinoids. nih.govpatsnap.com Key structural requirements for maximum potency at TRPV1 include a specific aromatic A-ring, a hydrogen bond-donating group in the B-region, and a hydrophobic C-region tail. nih.gov

Synthetic efforts have focused on altering these regions to fine-tune the compound's properties. For instance, modifying the 3-methoxy-4-hydroxybenzylamide vanilloid ring of nonivamide has been shown to reduce the potency of the analogues, with some even exhibiting mild inhibitory effects on the TRPV1 receptor. nih.gov

One study systematically synthesized and evaluated a series of nonivamide analogues to understand the relationship between TRPV1 receptor binding and cellular effects. nih.gov Modifications to the vanilloid ring pharmacophore were a key focus. The research demonstrated that altering the substitution pattern of the aromatic ring significantly impacted the compound's potency. nih.gov For example, removing or repositioning the hydroxyl and methoxy (B1213986) groups on the benzylamine (B48309) ring led to a decrease in activity compared to nonivamide. nih.gov

Table 1: Research Findings on Nonivamide Analogues Targeting TRPV1

Compound Name Modification from Nonivamide Structure Observed Effect/Potency
N-(3-methoxybenzyl)nonanamide 4-hydroxy group removed Reduced potency (IC50 = 45 µM) nih.gov
N-(4-hydroxybenzyl)nonanamide 3-methoxy group removed Reduced potency (IC50 = 62 µM) nih.gov
N-(3-hydroxy-4-methoxybenzyl)nonanamide 3-methoxy and 4-hydroxy groups transposed Reduced potency (IC50 = 73 µM) nih.gov
N-benzylnonanamide Both 3-methoxy and 4-hydroxy groups removed Reduced potency (IC50 = 78 µM); demonstrated attenuation of cell death caused by nonivamide nih.gov
N-(3,4-dimethoxybenzyl)nonanamide 4-hydroxy group replaced with a methoxy group Reduced potency (IC50 = 120 µM) nih.gov

Beyond modulating TRPV1 activity for analgesic purposes, researchers have designed nonivamide derivatives for entirely new therapeutic applications, such as combating antibiotic resistance. researchgate.netnih.gov In a notable study, a series of new membrane-active nonivamide derivatives were designed and synthesized by mimicking cationic antibacterial peptides. nih.gov This approach involves introducing cationic charges and tuning the hydrophobicity of the molecule to create amphiphilic structures that can selectively target and disrupt bacterial cell membranes. researchgate.net

The synthesis of these antimicrobial derivatives often involves modifying the vanillylamine headgroup of nonivamide to introduce positively charged moieties, such as guanidinium (B1211019) groups. researchgate.net This strategy led to the identification of a lead compound, designated as compound 51, which demonstrated potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov Mechanistic studies revealed that this compound acts by disrupting the integrity of the bacterial cell membrane, leading to rapid cell death. researchgate.netnih.gov This membrane-disruptive mechanism is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways. researchgate.net

Further synthetic explorations have involved incorporating a sulfonic acid ester moiety into the nonivamide backbone. frontiersin.org This was done to develop novel derivatives with potential applications as agricultural bactericides. The resulting compounds were tested against various plant-pathogenic bacteria, with some exhibiting significant antibacterial activity. frontiersin.org For example, compound 3b from this series showed high efficacy against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac). frontiersin.org

Table 2: Antimicrobial Activity of a Lead Nonivamide Derivative (Compound 51)

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive 0.78 nih.gov
Staphylococcus aureus (MRSA USA300) Gram-positive 0.39 nih.gov
Escherichia coli (ATCC 25922) Gram-negative 6.25 nih.gov
Pseudomonas aeruginosa (ATCC 27853) Gram-negative 1.56 nih.gov
Klebsiella pneumoniae (ATCC 700603) Gram-negative 3.13 nih.gov
Acinetobacter baumannii (ATCC 19606) Gram-negative 1.56 nih.gov

Nicoboxil: Comprehensive Academic Perspectives

Chemical Synthesis and Derivatization of Nicotinic Acid Esters

Nicotinic acid, also known as niacin or vitamin B3, serves as a fundamental scaffold for the synthesis of a wide array of derivatives with diverse biological activities. acs.orgnih.gov The esterification and derivatization of nicotinic acid are key processes in the development of new therapeutic agents. nih.gov

Synthetic Methodologies for Nicoboxil (B75726) and Analogues

The synthesis of nicoboxil, the 2-butoxyethyl ester of nicotinic acid, is typically achieved through the esterification of nicotinic acid with 2-butoxyethanol (B58217). A common laboratory and potential industrial method involves the reaction of nicotinic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the intermediate nicotinoyl chloride. um.edu.mygoogle.com.na This highly reactive acid chloride is then treated with 2-butoxyethanol to yield nicoboxil. chemchart.comsmolecule.com

Alternative synthetic routes for nicotinic acid esters have been explored to improve efficiency and utilize greener solvents. acs.orgresearchgate.net One such method involves the direct esterification of nicotinic acid with an alcohol, like methanol (B129727), using concentrated sulfuric acid as a catalyst, followed by reduction. scholarsresearchlibrary.com Another approach for creating analogues involves nucleophilic aromatic substitution reactions on a pre-existing nicotinic ester. For instance, methyl 6-chloronicotinate can react with various phenols or thiophenols in the presence of a base like triethylamine (B128534) to produce a range of substituted nicotinic acid esters. researchgate.net The use of the green solvent Cyrene has been shown to be effective for these substitution reactions, outperforming traditional solvents like DMF and DMSO. researchgate.net

Table 1: General Synthetic Strategies for Nicotinic Acid Esters

Starting MaterialReagentsIntermediateFinal ProductReference
Nicotinic AcidPhosphorus pentachloride (PCl5) or Thionyl chloride (SOCl2), followed by an alcohol (R-OH)Nicotinoyl chlorideNicotinic acid ester (Nicotinate) um.edu.my
Nicotinic AcidAlcohol (e.g., Methanol), Sulfuric Acid (H2SO4)-Methyl nicotinate (B505614) scholarsresearchlibrary.com
6-chloro-nicotinic acidMethanol, (trimethylsilyl)diazomethaneMethyl 6-chloronicotinate- acs.org
Methyl 6-chloronicotinatePhenol or Thiophenol, Triethylamine, Cyrene-6-phenoxy or 6-phenylthio nicotinic esters researchgate.net

Exploration of Nicotinic Acid Derivatives: Synthetic Diversity and Novel Compound Discovery

The nicotinic acid scaffold is a versatile platform for the discovery of novel compounds with a wide spectrum of pharmacological activities. nih.govchemistryjournal.net Researchers have synthesized extensive libraries of nicotinic acid derivatives, including amides, hydrazides, and various heterocyclic conjugates, to explore their therapeutic potential. nih.govum.edu.my These synthetic efforts have led to the identification of compounds with anticancer, anti-inflammatory, analgesic, and antimicrobial properties. nih.govum.edu.mydovepress.com

For example, novel nicotinic acid derivatives have been synthesized and investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes. acs.org Modifications at positions 5 and 6 of the pyridine (B92270) ring have been shown to significantly impact inhibitory activity against these enzymes. acs.org Furthermore, the synthesis of thiazolidinone derivatives of nicotinic acid has yielded compounds with significant antimicrobial, anti-inflammatory, and analgesic activities. um.edu.myresearchgate.net These syntheses often involve multi-step reactions, starting with the conversion of nicotinic acid to nicotinic acid hydrazide, followed by condensation with aldehydes to form Schiff bases, and subsequent cyclization. um.edu.my The diversity of these derivatives highlights the importance of nicotinic acid as a key building block in medicinal chemistry. nih.govchemistryjournal.net

Molecular and Cellular Mechanisms of Vasodilation

Nicoboxil is characterized as a rubefacient with vasodilating properties. drugbank.comncats.io Its mechanism of action is primarily attributed to the local release of prostaglandins (B1171923). ncats.ionih.govamazonaws.com Upon topical application, nicoboxil is expected to be hydrolyzed in the plasma into its active metabolites: nicotinic acid and 2-butoxyethanol. nih.gov The nicotinic acid metabolite is itself a potent vasodilator. nih.govamazonaws.com

Interaction with G-Protein Coupled Receptors (GPCRs) (e.g., Niacin Receptors)

The vasodilatory effects of nicotinic acid, the active metabolite of nicoboxil, are mediated through its interaction with specific G-protein coupled receptors (GPCRs). nih.gov Notably, nicotinic acid is an agonist for the GPR109A receptor, also known as the niacin receptor, which is expressed in adipocytes and immune cells like Langerhans cells in the skin. nih.gov The activation of GPR109A on these skin cells is believed to be the primary trigger for the cutaneous vasodilation, or flushing, associated with niacin. nih.govgoogle.com The development of agonists specific to the niacin receptor is an area of active research, though their clinical effects are still under investigation. nih.gov

Downstream Signaling Pathways Leading to Vasodilatory Effects

Activation of the GPR109A receptor by nicotinic acid initiates a downstream signaling cascade that results in vasodilation. nih.gov This process is largely mediated by the production of prostaglandins. ncats.ioamazonaws.com Specifically, GPR109A activation in Langerhans cells leads to the synthesis and release of prostaglandin (B15479496) D2 (PGD2). nih.gov PGD2 then acts on receptors on the surrounding vascular smooth muscle cells, triggering relaxation and vasodilation. nih.govnih.gov

Table 2: Key Molecules in Nicoboxil-Mediated Vasodilation Pathway

MoleculeTypeRoleReference
NicoboxilProdrugDelivers nicotinic acid upon hydrolysis. nih.gov
Nicotinic AcidActive MetaboliteAgonist for GPR109A receptor. nih.govnih.gov
GPR109AG-Protein Coupled ReceptorBinds nicotinic acid, initiating signaling cascade. nih.gov
Prostaglandins (e.g., PGD2)Vasoactive MediatorReleased from skin cells, acts on vascular smooth muscle. amazonaws.comnih.gov
cAMP/cGMPSecond MessengersIntracellular molecules that mediate smooth muscle relaxation. nih.govbasicmedicalkey.com

Direct Effects on Vascular Smooth Muscle Cells (e.g., ion channel modulation, second messenger systems)

The ultimate effect of the signaling cascade initiated by nicoboxil's metabolite is the relaxation of vascular smooth muscle cells that line the walls of blood vessels. nih.govnumberanalytics.com This relaxation is achieved through several interconnected mechanisms at the cellular level. basicmedicalkey.com

A primary mechanism is the reduction of intracellular calcium (Ca2+) concentration within the smooth muscle cells. nih.gov Second messengers like cAMP and cGMP, generated by prostaglandin and nitric oxide signaling respectively, activate protein kinases. nih.govbasicmedicalkey.com These kinases phosphorylate various targets that promote Ca2+ sequestration into the sarcoplasmic reticulum and inhibit Ca2+ influx from the extracellular space. nih.govbasicmedicalkey.com

Furthermore, these signaling pathways lead to the activation of myosin light chain (MLC) phosphatase. nih.govbasicmedicalkey.com MLC phosphatase dephosphorylates the myosin light chain, which is a critical step for preventing the interaction between actin and myosin filaments, thereby causing muscle relaxation and vasodilation. basicmedicalkey.com

Ion channel modulation is another crucial aspect of smooth muscle relaxation. numberanalytics.comnih.gov The opening of potassium (K+) channels, particularly ATP-sensitive K+ (KATP) channels and Ca2+-activated K+ channels, leads to the efflux of K+ ions from the cell. basicmedicalkey.comnih.gov This results in hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels, further reducing intracellular Ca2+ levels and promoting vasodilation. basicmedicalkey.comnumberanalytics.com While the specific ion channels directly modulated by the prostaglandin pathways activated by nicoboxil are a subject of detailed vascular physiology, this general mechanism is fundamental to the vasodilatory response. basicmedicalkey.comnih.gov

Endothelial Cell-Dependent Mechanisms of Vasodilation (e.g., nitric oxide production, prostacyclin release)

The vasodilatory action of nicoboxil is significantly influenced by its interaction with the vascular endothelium, the inner cellular lining of blood vessels. The endothelium plays a crucial role in regulating vascular tone by releasing various vasoactive substances. scielo.org.mx For nicoboxil, the primary mechanism involves the synthesis and release of prostaglandins. ncats.iodrugbank.com

Specifically, nicoboxil's vasodilating properties are mediated by prostacyclin (also known as prostaglandin I2 or PGI2). ncats.iowikipedia.org Prostacyclin is a powerful vasodilator produced by endothelial cells from prostaglandin H2 (PGH2) via the enzyme prostacyclin synthase. Upon release, prostacyclin acts on nearby smooth muscle cells. It binds to G protein-coupled receptors, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The subsequent increase in intracellular cAMP levels initiates a signaling cascade that leads to the relaxation of vascular smooth muscle, resulting in vasodilation. wikipedia.org This effect of nicoboxil is noted to have a more rapid onset and greater intensity than that of its frequent combination partner, nonivamide (B1679840). ncats.io

While the prostaglandin pathway is the principal described mechanism for nicoboxil, another critical endothelial-derived vasodilator is nitric oxide (NO). nih.gov Endothelial cells produce NO from the amino acid L-arginine, a process catalyzed by endothelial nitric oxide synthase (eNOS). mdpi.comfrontiersin.org NO diffuses from the endothelium to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgmdpi.com This cGMP signaling cascade ultimately results in smooth muscle relaxation and vasodilation. mdpi.com Although direct evidence linking nicoboxil to the NO pathway is not as established as its link to prostaglandins, the stimulation of cutaneous blood flow by nicotinic acid derivatives suggests a potential interplay with the complex signaling environment of the endothelium, where both NO and prostacyclin are key players in mediating vasodilation. google.commdpi.com

Pharmacokinetic Principles at the Cellular and Subcellular Level

Cellular Uptake and Distribution Mechanisms (e.g., topical absorption principles)

Nicoboxil is administered topically, and its journey from the skin surface to its site of action is governed by the principles of percutaneous absorption. As a nicotinate ester, it is designed to act as a pro-drug that can efficiently penetrate the primary barrier of the skin, the stratum corneum. drugbank.comgoogle.com The ability of a compound to cross this barrier is influenced by factors such as its molecular size and lipophilicity; molecules smaller than 500 Daltons generally exhibit better penetration. scielo.br

Published data on related nicotinate esters confirm their capacity to penetrate the skin. drugbank.com The objective of topical application is to maximize the drug concentration at the local site of action within the skin, while minimizing systemic uptake. nih.gov For nicoboxil, topical application is intended to produce localized hyperemia and warmth with low systemic absorption, thereby reducing the risk of systemic side effects. drugbank.com The study of drug concentrations within the stratum corneum over time, known as dermatopharmacokinetics (DPK), is a key method for assessing the bioavailability of topical agents. scielo.br This methodology assumes that drug levels in the stratum corneum are indicative of its diffusion into the viable dermis where it can exert its effect. scielo.br Despite its use since the 1950s, detailed pharmacokinetic studies on the specific absorption and distribution of nicoboxil remain limited. drugbank.com

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Biotransformation is the metabolic process by which foreign compounds (xenobiotics) are chemically altered within the body, typically to facilitate their excretion. nih.gov This process is generally divided into Phase I (modification) and Phase II (conjugation) reactions. wikipedia.org

Table 1: Metabolic Profile of Nicoboxil
Metabolic ProcessEnzyme SystemMetabolitesPharmacological Activity of Metabolite
Phase I HydrolysisPlasma Esterases, Serum AlbuminNicotinic Acid, 2-ButoxyethanolNicotinic acid possesses vasodilating properties.

Preclinical Research Models and Methodologies for Nicoboxil Mechanistic Studies

In vitro Vascular Organ Bath Studies

In vitro organ bath (or tissue bath) studies are a cornerstone of pharmacological research for investigating the contractile and relaxant properties of isolated tissues, particularly vascular smooth muscle. reprocell.comnih.gov This methodology has been instrumental in many fundamental discoveries, including the identification of endothelium-derived relaxing factor (EDRF), later found to be nitric oxide. reprocell.comnih.gov

In this technique, rings or strips of blood vessels (such as the rat aorta) are isolated and mounted in a chamber filled with a heated, oxygenated physiological salt solution. reprocell.comamegroups.org The tissue is connected to an isometric force transducer, which measures changes in tension. bioline.org.br To study vasodilation, the vessel is typically pre-contracted with an agent like phenylephrine (B352888) or potassium chloride. amegroups.orgnih.gov The test compound, such as nicoboxil, is then added to the bath in increasing concentrations, and any resulting relaxation (decrease in tension) is recorded. nih.gov This allows for the construction of concentration-response curves to determine the potency and efficacy of the vasodilator. nih.gov This method is ideal for studying endothelium-dependent vasodilation by comparing responses in vessels with an intact versus a mechanically removed endothelium. bioline.org.br

Table 2: Key Features of In Vitro Vascular Organ Bath Studies
ParameterDescriptionRelevance to Nicoboxil Research
Tissue Preparation Isolated arterial or venous rings (e.g., rat aorta).Allows direct assessment of nicoboxil's effect on vascular tissue.
Experimental Setup Tissue suspended in a heated, gassed organ bath connected to a force transducer.Provides a controlled environment to measure isometric tension changes.
Primary Endpoint Measurement of tissue contraction or relaxation (vasodilation).Quantifies the vasodilatory effect of nicoboxil and determines concentration-response relationships.
Mechanistic Insight Ability to test the role of the endothelium and specific signaling pathways using inhibitors.Can elucidate whether nicoboxil's effects are endothelium-dependent and involve pathways like prostaglandins or nitric oxide.

Cell-Based Assays for Endothelial and Smooth Muscle Function

To dissect the cellular and molecular mechanisms of nicoboxil's action, a variety of cell-based assays are employed. These models allow for the detailed study of endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) individually or in combination. nih.gov

For endothelial function, assays can assess processes like angiogenesis (the formation of new blood vessels). The tube formation assay, for instance, involves culturing ECs on a basement membrane matrix and observing their ability to form capillary-like structures. nih.gov For VSMC function, a key assay is the collagen gel contraction assay, which measures the ability of VSMCs to contract and reduce the size of a collagen disc, reflecting their contractile state. nih.gov

Co-culture systems, where ECs and VSMCs are grown together, provide a more physiologically relevant model by allowing for the study of the complex intercellular communication that occurs in the vessel wall. mdpi.comnih.govplos.org These systems are crucial for investigating how endothelial-derived factors, potentially stimulated by nicoboxil, influence VSMC phenotype and function. mdpi.complos.org Advanced techniques using human induced pluripotent stem cell (iPSC)-derived ECs and VSMCs offer highly reproducible and physiologically relevant models for screening the vasoactive effects of compounds. ncardia.com For example, changes in intracellular calcium levels, a key event in muscle contraction, can be monitored in response to drug treatment. ncardia.com These assays are invaluable for identifying the specific cellular targets and signaling cascades, such as cAMP or cGMP pathways, that are modulated by nicoboxil.

Animal Models for Investigating Microcirculatory Dynamics and Hemodynamics

The investigation of nicoboxil's effects on microcirculation and hemodynamics in preclinical settings has utilized various animal models, with a significant focus on dermal blood flow and tissue perfusion. These studies are crucial for elucidating the mechanisms by which nicoboxil, often in combination with other agents, exerts its vasodilatory and hyperemic effects.

One of the most informative animal models for this purpose has been the random-pattern skin flap model in rats. This model is particularly valuable for assessing the ability of a substance to improve tissue viability and perfusion in ischemic conditions, which are directly related to microcirculatory function.

A key study investigated the effects of a topically applied combination of nonivamide and nicoboxil on the survival of dorsal random-pattern skin flaps in Wistar rats. nih.gov In this model, a standardized skin flap with a compromised blood supply is created, leading to a predictable area of distal necrosis. The extent of this necrosis serves as a primary endpoint for evaluating the efficacy of treatments aimed at improving blood flow.

The research findings from this study demonstrated a statistically significant improvement in skin flap survival in the group treated with the nonivamide and nicoboxil combination compared to a placebo-treated control group. nih.gov This suggests that the topical application of these compounds can effectively reduce ischemic necrosis, likely by enhancing local blood perfusion within the flap.

Detailed Research Findings from a Rat Skin Flap Model

In a controlled study, 40 male Wistar rats with standardized dorsal random-pattern skin flaps were divided into two groups. The experimental group received a topical application of a nonivamide and nicoboxil ointment four times daily for six days, while the control group was treated with a placebo ointment. nih.gov The viability of the skin flaps was assessed on the seventh day.

The results, as summarized in the table below, show a marked decrease in the mean percentage of skin flap necrosis in the animals treated with the nonivamide and nicoboxil combination.

Treatment GroupNumber of Animals (n)Mean Percentage of Skin Flap Necrosis (%)Standard Deviation (±)
Nonivamide/Nicoboxil2022.66.0
Placebo Control2036.84.3

These findings indicate that the combination of nonivamide and nicoboxil has a potent effect on maintaining tissue viability under ischemic stress. nih.gov The observed reduction in necrosis is attributed to the complementary vasodilatory mechanisms of the two compounds, which lead to an accelerated and more pronounced hyperemic skin reaction. drugbank.com Nicoboxil is believed to induce vasodilation through a prostaglandin-mediated pathway, resulting in an earlier onset of increased blood flow compared to nonivamide. drugbank.com

The use of techniques such as laser Doppler flowmetry is common in such animal studies to provide real-time, non-invasive measurement of cutaneous microcirculatory perfusion. frontiersin.orguniv-nantes.fr While the aforementioned study focused on the endpoint of flap survival, the underlying principle is the enhancement of blood flow, which is quantifiable with such methods. Studies on other therapeutic agents in similar rat skin flap models have successfully used laser Doppler to demonstrate increased blood perfusion units in treated flaps compared to controls. d-nb.info

The positive outcomes in these animal models suggest a prophylactic potential for nicoboxil-containing formulations in clinical situations where skin flaps are at risk of ischemic necrosis. nih.govscielo.br

Integrated Pharmacological and Formulation Research of Nonivamide and Nicoboxil

Mechanistic Basis of Combined Action

The therapeutic efficacy of Finalgon ointment stems from the combined actions of nonivamide (B1679840) and nicoboxil (B75726), which target different pathways to achieve pain relief and improve local circulation.

Proposed Synergistic or Complementary Mechanisms at the Receptor and Cellular Level

Nonivamide, a synthetic analog of capsaicin (B1668287), acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor drugbank.comresearchgate.netpancreapedia.org. Activation of TRPV1 receptors on sensory neurons leads to the release of neuropeptides like Substance P, which are involved in pain signaling and neurogenic inflammation frontiersin.org. Repeated application of nonivamide can lead to desensitization of these neurons, reducing pain perception drugbank.comnps.org.au.

Nicoboxil, a nicotinic acid ester, functions as a rubefacient, inducing vasodilation and increasing blood flow to the application site drugbank.comnih.govnih.gov. This vasodilation is thought to be mediated through prostaglandin (B15479496) release amazonaws.com. The increased blood flow helps to alleviate pain by promoting the removal of inflammatory mediators and providing a warming sensation .

Cross-talk Between Neurogenic and Vascular Pathways

The combined action of nonivamide and nicoboxil involves an interplay between neurogenic and vascular pathways. Nonivamide's activation of TRPV1 receptors on sensory nerves triggers the release of vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, which contribute to local vasodilation and neurogenic inflammation frontiersin.org. This neurogenic vasodilation complements the direct vasodilatory action of nicoboxil.

The increased blood flow induced by nicoboxil, coupled with the neurogenic vasodilation stimulated by nonivamide, results in a pronounced hyperemic effect nps.org.auamazonaws.com. This enhanced local circulation can facilitate the delivery of nonivamide to its target receptors and aid in the clearance of pain-inducing substances from the affected tissue. Research suggests that the vasodilatory effects of both ingredients, based on different mechanisms, lead to an earlier and more marked hyperaemic effect when used in combination compared to their individual applications amazonaws.com.

Analytical Methodologies for Characterization in Complex Matrices

Accurate quantification and identification of nonivamide and nicoboxil in pharmaceutical formulations and biological samples are crucial for research and quality control. Advanced analytical techniques are employed for this purpose.

Advanced Chromatographic and Spectroscopic Techniques for Simultaneous Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common method for the simultaneous quantification of nonivamide and nicoboxil amazonaws.comnih.govjopcr.comnih.govscilit.com. These methods are validated for accuracy, precision, and specificity, allowing for reliable analysis in complex matrices like pharmaceutical formulations or biological fluids.

For instance, HPLC-UV methods have been developed using reversed-phase columns, such as ODS or C18 columns, with mobile phases typically consisting of water and organic solvents like methanol (B129727) or acetonitrile, often with buffer additives amazonaws.comnih.govnih.gov. These methods enable the separation and detection of both compounds within a single run, with reported run times varying from minutes to half an hour amazonaws.comnih.govnih.gov. The sensitivity of these methods is often characterized by limits of detection (LOD) and quantification (LOQ) suitable for pharmaceutical analysis amazonaws.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS (tandem mass spectrometry) offer even greater selectivity and sensitivity, particularly for identifying and quantifying compounds in biological matrices or for metabolite identification chromatographyonline.comoup.comresearchgate.netresearchgate.net. LC-MS/MS techniques can monitor specific precursor-to-product ion transitions, providing high specificity for nonivamide and its related compounds oup.comresearchgate.netresearchgate.net.

Table 1: Representative HPLC-UV Parameters for Simultaneous Quantification

ParameterMethod 1 (HPLC-UV) amazonaws.comMethod 2 (HPLC-UV) nih.govMethod 3 (HPLC-UV) nih.gov
Column Inertsil ODS 3VXselect CSH™ C18ODS column
Mobile Phase Water:Methanol (60:40)0.1% TFA in Water : AcetonitrilePhosphate Buffer (pH 3.0) : Acetonitrile : Methanol (86:12:2)
Flow Rate 1.0 mL/minNot specifiedNot specified
Run Time 30 min20 min~6 min
Detection UVUVUV
Quantification SimultaneousSimultaneousSimultaneous

Identification of Metabolites and Degradation Products in Research Samples

Understanding the metabolic fate and degradation pathways of nonivamide and nicoboxil is essential for pharmacokinetic studies and stability assessments.

Nonivamide Metabolism: Nonivamide is primarily metabolized through hydrolysis. During skin passage, it is partly degraded to vanillylamine (B75263), which is further metabolized to vanillin, vanillyl alcohol, and vanillic acid, along with their glucuronides amazonaws.com. Cytochrome P450-dependent oxidative pathways also contribute to the formation of various metabolites, some of which may be reactive intermediates amazonaws.com. Metabolites are excreted into urine and feces amazonaws.com.

Nicoboxil Metabolism: Nicoboxil is readily hydrolyzed during passage through the skin to release nicotinic acid, the active moiety responsible for vasodilation amazonaws.com. Nicotinic acid undergoes extensive metabolism in the body, forming metabolites such as N-methylnicotinamide, 2- and 4-pyridone derivatives, and nicotinuric acid amazonaws.com. These metabolites are primarily excreted in the urine amazonaws.com. The fate of the butoxyethyl moiety of nicoboxil has not been extensively detailed in the provided literature amazonaws.com.

LC-MS/MS techniques are particularly valuable for identifying these metabolites and degradation products in biological samples and formulations, offering high sensitivity and specificity for structural elucidation chromatographyonline.comoup.comresearchgate.net.

Academic Formulations and Advanced Delivery System Research

While Finalgon is available as an ointment and cream, academic research explores advanced delivery systems to potentially enhance skin penetration, control release kinetics, and improve the therapeutic index of nonivamide and nicoboxil. Studies have investigated novel gel formulations for topical delivery of analgesics, aiming for improved patient compliance and efficacy google.com. These formulations often incorporate penetration enhancers, thickening agents, and pH adjusters to optimize drug release and absorption. The development of such advanced systems seeks to maximize the local therapeutic effects while minimizing systemic exposure and potential side effects. Research into the vehicle composition of topical formulations is also noted as playing a key role in the appearance, feel, adherence, efficacy, tolerability, and safety outcomes of topical drug products researchgate.net.

Principles of Topical Permeation and Transdermal Delivery Enhancement

The skin, particularly the stratum corneum (SC), acts as a formidable barrier, significantly limiting the penetration of most topically applied substances. The SC, the outermost layer of the epidermis, is composed of corneocytes embedded within a lipid matrix, primarily consisting of ceramides, cholesterol, and fatty acids. nih.gov This structure creates a highly organized, hydrophobic barrier that restricts the passage of molecules. For effective topical delivery of Nonivamide and Nicoboxil, strategies that enhance their permeation through this barrier are essential.

Mechanisms of Skin Penetration Enhancement:

Penetration enhancers are chemical or physical agents that transiently modify the SC to facilitate drug transport. They generally operate through three primary mechanisms:

Disruption of Stratum Corneum Lipids: Enhancers can interact with and disrupt the highly ordered lipid bilayers of the SC, increasing their fluidity and creating pathways for drug diffusion. latticescipub.comnih.govbioline.org.br

Interaction with Intercellular Proteins: Some enhancers can denature or alter the conformation of structural proteins within the SC, thereby compromising its barrier function. latticescipub.combioline.org.br

Improved Drug Partitioning: Enhancers can increase the solubility of the drug within the SC or the vehicle, promoting its partitioning into the skin. latticescipub.combioline.org.brconsensus.app

Key Penetration Enhancers and Their Actions:

Various chemical penetration enhancers (CPEs) have been identified and utilized to improve the delivery of topical agents. These include alcohols, fatty acids, esters, surfactants, and solvents.

Penetration EnhancerPrimary Mechanism(s) of ActionNotes
DMSO Alters SC structure (keratin conformation, lipids); acts as a solvent to increase drug solubility and partitioning.Significantly increases drug flux, often by several-fold compared to controls. consensus.app Can increase systemic absorption. consensus.app
Oleic Acid Increases SC fluidity and diffusivity; can induce lipid domains within bilayers, creating permeability flaws.Oleyl alcohol also penetrates but with reversible barrier decrease. Oleic acid showed a higher enhancement ratio than oleyl alcohol. klinickafarmakologie.cz
Alcohols Extract lipids, swell SC, improve drug partitioning/solubility.Examples include ethanol (B145695) and glycerol. klinickafarmakologie.czjddtonline.info
Fatty Acids Increase SC fluidity and diffusivity; form part of lipid matrix.Oleic acid is a prominent example. nih.govklinickafarmakologie.cz
Surfactants Penetrate intercellular regions, increase fluidity, extract lipids, or denature surface proteins.Non-ionic surfactants are generally safer and less irritating. nih.govnih.gov
Terpenes Enhance drug permeation.Limonene is an example. mdpi.comgoogle.com

Nonivamide and Nicoboxil are relatively small molecules, which aids their penetration. vev.icuru-pills.comwmmedicalsupply.com Upon topical application, these compounds are known to penetrate the skin rapidly, leading to vasodilation, erythema, and an increase in skin temperature within minutes. vev.icuru-pills.comwmmedicalsupply.com The formulation's composition, including the choice of excipients like penetration enhancers, is critical for optimizing the delivery and therapeutic effect of these active ingredients. klinickafarmakologie.cz

Nanotechnology and Microencapsulation Approaches for Controlled Release

To further enhance the therapeutic profile of topical agents like Nonivamide and Nicoboxil, advanced delivery systems employing nanotechnology and microencapsulation have been explored. These technologies aim to improve drug solubility, stability, and achieve sustained or controlled release, thereby optimizing efficacy and patient compliance.

Nanotechnology in Topical Delivery:

Nanotechnology utilizes materials at the nanoscale (typically <100 nm) to improve drug delivery. Nanoparticles, liposomes, ethosomes, and niosomes are among the nanocarrier systems investigated for topical applications. consensus.appresearchgate.netazonano.comnih.gov These systems can encapsulate active ingredients, protecting them from degradation and facilitating their passage through the skin barrier.

Liposomes and Vesicular Systems: Liposomes, which are spherical vesicles composed of lipid bilayers, have been extensively studied for the delivery of capsaicinoids, including Nonivamide. researchgate.netsemanticscholar.orgnih.govnih.govtandfonline.com These systems can improve the skin penetration and localized delivery of lipophilic drugs. For instance, capsaicin-loaded liposomes have demonstrated high encapsulation efficiencies, with reported values around 81.9 ± 2.43%. nih.gov Other vesicular systems like ethosomes and niosomes also show promise in enhancing the delivery of such compounds. tandfonline.cometsu.edu

Microencapsulation for Controlled Release:

Microencapsulation is a process where active substances are enclosed within a protective shell material, creating microparticles (typically 3-800 µm). This technique allows for the precise control of drug release rates, offering sustained or triggered release profiles. chalmers.seusm.myresearchgate.netnih.govresearchgate.net

Sustained Release Formulations: By encapsulating active ingredients like Nonivamide within a polymer matrix, sustained release can be achieved. For example, novel film-forming formulations (FFFs) containing Nonivamide in porous silica (B1680970) particles suspended in a polymer dispersion have demonstrated sustained permeation. These FFFs maintained constant Nonivamide flux over 24 hours, with only 8.0 ± 3.5% of the applied dose permeating through porcine skin after 48 hours. karger.comresearchgate.net This sustained release can extend the duration of therapeutic action and potentially improve patient compliance by allowing for less frequent applications. karger.com

Advantages of Microencapsulation: Microencapsulation offers several benefits, including protection of the active agent from degradation, controlled release kinetics, and improved handling properties. researchgate.net It can also help manage the potential irritancy of compounds like capsaicinoids by providing a more controlled and localized release. researchgate.netnih.gov

The integration of nanotechnology and microencapsulation techniques offers significant potential for optimizing the topical delivery of Nonivamide and Nicoboxil, leading to more effective and patient-friendly formulations for pain management.

Compound Names:

Nonivamide

Nicoboxil

Advanced Research Directions and Methodological Innovations

Computational Chemistry and In Silico Modeling

Computational approaches have become indispensable in modern drug discovery and mechanistic studies, offering atomic-level insights that are often inaccessible through experimental methods alone.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (e.g., TRPV1, GPCRs)

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is particularly valuable for studying the interactions between ligands like nonivamide (B1679840) and butoxyethyl nicotinate (B505614) and their respective protein targets.

For nonivamide, MD simulations can elucidate the precise binding mode within the TRPV1 ion channel. By modeling the channel embedded in a lipid bilayer and surrounded by solvent, researchers can observe how nonivamide docks into its binding pocket and induces the conformational changes that lead to channel opening. nih.gov These simulations can reveal key amino acid residues involved in the interaction, the role of water molecules, and the allosteric changes that propagate through the protein structure. nih.gov Accelerated MD simulations, a specialized form of MD, can capture large-scale conformational changes, such as the transition of TRPV1 from a closed to an open state upon ligand binding. nih.gov

The vasodilatory action of butoxyethyl nicotinate is mediated by prostaglandins (B1171923), which signal through G protein-coupled receptors (GPCRs). amazonaws.comdrugbank.com GPCRs are notoriously flexible and exist in multiple conformational states. nih.govbiorxiv.org MD simulations are crucial for understanding how the binding of a ligand, or the downstream effects of prostaglandin (B15479496) synthesis, can stabilize a specific active conformation of a GPCR. biorxiv.orgmdpi.com These simulations can map the entire process of receptor activation, providing insights into the structural dynamics that are fundamental to their function. mdpi.comfrontiersin.org

Table 1: Applications of Molecular Dynamics Simulations in Ligand-Receptor Studies

Simulation Aspect Application to Nonivamide (TRPV1) Application to Butoxyethyl Nicotinate (GPCRs)
Binding Pose Prediction Identifies the stable binding orientation of nonivamide within the TRPV1 pocket. Elucidates how prostaglandin signaling molecules interact with their GPCR binding sites.
Conformational Dynamics Reveals the structural changes in TRPV1 that lead to ion channel opening and the sensation of heat. nih.gov Tracks the shifts in transmembrane helices that characterize GPCR activation. biorxiv.orgfrontiersin.org
Allosteric Mechanisms Maps how binding at one site influences distant parts of the TRPV1 protein. nih.gov Investigates how ligand binding at the orthosteric site triggers G-protein coupling at the intracellular face. mdpi.com

| Water and Ion Dynamics | Shows the movement of water molecules and ions through the channel pore upon activation. | Characterizes the role of water penetration in the receptor core during activation. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Novel Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (like hydrophobicity, electronic distribution, and steric factors) affect potency or efficacy, QSAR models can predict the activity of new, untested molecules.

In the context of nonivamide, QSAR could be used to design novel TRPV1 agonists or antagonists. Researchers would synthesize and test a library of nonivamide analogues, varying the length of the alkyl chain, the substitutions on the vanillyl group, or the amide linkage. The resulting activity data would be used to build a QSAR model. This model could then computationally screen a virtual library of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.

Cheminformatics complements QSAR by managing, analyzing, and mining large chemical datasets. For both nonivamide and butoxyethyl nicotinate analogues, cheminformatics tools can be used to assess properties like "drug-likeness," potential for toxicity, and synthetic accessibility. By combining QSAR and cheminformatics, researchers can rationally design new compounds with improved therapeutic profiles, such as enhanced potency, better skin penetration, or reduced potential for irritation.

High-Throughput Screening (HTS) and Chemical Biology Approaches for Ligand Discovery

High-Throughput Screening (HTS) is a drug discovery process that leverages automation and robotics to test hundreds of thousands of chemical compounds for their ability to modulate a specific biological target. wikipedia.orgbmglabtech.com This approach is essential for identifying novel "hits" from large compound libraries that can serve as starting points for drug development. sygnaturediscovery.com

To discover new ligands for TRPV1 or for the prostaglandin-related GPCRs, HTS assays would be developed. bmglabtech.comnih.gov These assays are typically performed in microtiter plates with 96, 384, or even 1536 wells, allowing for massive parallel testing. wikipedia.org For TRPV1, a common HTS assay involves using cells that express the channel and contain a fluorescent dye sensitive to calcium. When a compound activates TRPV1, calcium ions flow into the cell, causing a change in fluorescence that can be measured by a sensitive detector.

Chemical biology approaches use these small-molecule hits identified through HTS as probes to explore complex biological processes. nih.gov For instance, a novel TRPV1 activator discovered via HTS could be used to study the downstream signaling pathways of nociception in more detail. Similarly, new agonists or antagonists for prostaglandin receptors could help dissect the specific roles of these receptors in vasodilation and inflammation. The goal of HTS is to rapidly filter large libraries to find active compounds, which can then be optimized for potency and selectivity in subsequent stages of drug discovery. bmglabtech.com

Table 2: High-Throughput Screening Workflow for Ligand Discovery

Step Description Relevance to Finalgon's Targets
1. Assay Development Creating a robust, automated, and miniaturized biological test. sygnaturediscovery.com Designing a cell-based calcium influx assay for TRPV1 or a binding assay for a specific GPCR. nih.gov
2. Library Screening Testing a large collection of diverse chemical compounds using the developed assay. wikipedia.org Screening thousands of small molecules for their ability to activate or inhibit TRPV1 or the target GPCR.
3. Hit Identification Analyzing the screening data to identify compounds that show significant activity. Pinpointing molecules that cause a strong signal change, indicating interaction with the target.

| 4. Hit Confirmation & Validation | Re-testing the initial hits and performing secondary assays to eliminate false positives. | Confirming the activity of promising compounds and assessing their dose-response relationship. |

Development and Application of Novel In Vitro and Ex Vivo Tissue Engineering Models

While traditional 2D cell cultures are useful, they often fail to replicate the complex microenvironment of human tissues. Advanced tissue engineering models provide more physiologically relevant platforms for studying drug action.

Organ-on-a-Chip Technologies for Multicellular Interactions

Organ-on-a-chip (OoC) systems are microfluidic devices that contain living cells in continuously perfused microchambers, aiming to recapitulate the structure and function of human organs. mdpi.com These "chips" can model organs like the skin, liver, or heart and are powerful tools for drug screening and mechanistic studies. mdpi.com

For research on Finalgon's compounds, a "skin-on-a-chip" model would be particularly valuable. Such a device would co-culture different skin cell types, such as keratinocytes, fibroblasts, and endothelial cells, in a microfluidic architecture that mimics the layers of the skin. This would allow researchers to study the penetration of nonivamide and butoxyethyl nicotinate through the skin barrier, their vasodilatory effects on the microvasculature within the chip, and the interaction between different cell types in response to the compounds. These models offer a more accurate representation of human physiology than animal models and can provide crucial data on efficacy and local tissue response. mdpi.comresearchgate.net

3D Bioprinting for Recreating Physiological Barriers and Tissues

3D bioprinting is an additive manufacturing technique that deposits "bio-inks"—materials containing living cells and biomaterials—layer by layer to create complex, three-dimensional tissue structures. researchgate.net When combined with organ-on-a-chip technology, 3D bioprinting enables the fabrication of highly sophisticated and spatially organized tissue models. researchgate.netrsc.org

Using 3D bioprinting, researchers can construct skin models with unprecedented architectural complexity, including features like hair follicles and sebaceous glands. mdpi.com It is also possible to print vascularized tissue models by precisely patterning endothelial cells to form capillary networks. Such advanced models would be invaluable for studying the compounds in Finalgon. For example, a 3D bioprinted vascularized skin model could be used to visualize and quantify the vasodilatory effects of butoxyethyl nicotinate in real-time and to study the subsequent inflammatory and sensory responses triggered by nonivamide in a highly controlled, human-relevant environment. researchgate.net These technologies are paving the way for more accurate preclinical testing and a deeper understanding of drug-tissue interactions. mdpi.com

Table of Mentioned Compounds

Compound Name
Nonivamide
Butoxyethyl nicotinate (Nicoboxil)
Capsaicin (B1668287)

Exploration of Polypharmacology and Off-Target Interactions at a Mechanistic Level

The therapeutic effects of a compound are often attributed to its interaction with a primary molecular target. However, the emerging field of polypharmacology recognizes that many drugs interact with multiple targets, leading to a complex biological response that can include both desired therapeutic actions and off-target effects. A mechanistic understanding of these interactions is crucial for optimizing drug design and predicting clinical outcomes. The active components of Finalgon, nonivamide and butoxyethyl nicotinate, serve as compelling subjects for such an exploration.

Nonivamide: As a synthetic analog of capsaicin, the primary mechanism of nonivamide is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel on sensory neurons. patsnap.comncats.io This interaction leads to the sensation of heat and subsequent desensitization of nociceptive neurons. patsnap.com However, research indicates that the biological activity of nonivamide is not confined to TRPV1 activation.

Recent studies have suggested that the anti-inflammatory properties of nonivamide may involve the mitogen-activated protein kinase (MAPK) pathway, independent of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Furthermore, the anti-inflammatory effects of both capsaicin and nonivamide in U-937 macrophages appear to be dependent on the activation of both TRPV1 and another member of the TRP family, TRPA1. researchgate.net Some activities of capsaicinoids, such as their influence on fatty acid uptake in Caco-2 cells, have been shown to occur without TRPV1 activation, pointing to alternative mechanisms. rsc.org

A significant off-target interaction has been identified with the Keap1-Nrf2 pathway. Capsaicin has been shown to act as a non-covalent NRF2 agonist by directly disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2). elifesciences.orgbiorxiv.org This action promotes the antioxidant response element (ARE) signaling pathway, protecting against oxidative damage. Given the structural similarity, it is plausible that nonivamide shares this off-target profile. Additionally, in silico molecular docking studies have predicted that nonivamide may interact with several other targets relevant to Alzheimer's disease, including arachidonate (B1239269) 12-lipoxygenase (ALOX12), acetylcholinesterase (AChE), estrogen receptor 1 (ESR1), monoamine oxidase B (MAOB), and prostaglandin-endoperoxide synthase 2 (PTGS2). nih.gov

Table 1: Investigated Polypharmacological and Off-Target Interactions of Nonivamide
TargetType of InteractionPotential Mechanistic Implication
TRPV1 (Primary Target)AgonistInduces heat sensation, analgesia via desensitization. patsnap.comnps.org.au
TRPA1Agonist/ModulatorContributes to anti-inflammatory effects in concert with TRPV1. researchgate.net
Keap1-Nrf2 PathwayNRF2 Agonist (via Keap1 disruption)Activation of antioxidant cellular defenses. elifesciences.org
MAPK PathwayModulatorMediates anti-inflammatory signaling. researchgate.net
Predicted Targets (e.g., AChE, MAOB, PTGS2)Inhibitor (Predicted)Potential neuroprotective and anti-inflammatory roles. nih.gov

Butoxyethyl Nicotinate: This compound is an ester of nicotinic acid (niacin). Its primary role in topical formulations is as a rubefacient, causing vasodilation that is understood to be mediated by the release of prostaglandins. nih.govdrugbank.com The broader pharmacology of nicotinic acid involves interaction with the G protein-coupled receptor GPR109A, which mediates some of its effects, including the characteristic skin flushing. researchgate.netcapes.gov.br However, key lipid-modifying actions of nicotinic acid are independent of this receptor. For instance, niacin directly inhibits diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis. researchgate.net It also affects the surface expression of the hepatic ATP synthase beta chain, which in turn reduces the catabolism of high-density lipoprotein (HDL). researchgate.netresearchgate.net While these systemic off-target effects are documented for nicotinic acid, the extent to which its butoxyethyl ester derivative engages these pathways, particularly upon topical application, remains an area for further investigation.

Proteomics and Metabolomics Approaches to Elucidate Downstream Effects

"Omics" technologies provide a powerful, unbiased lens to view the complex downstream cellular events that follow a compound's interaction with its target(s). Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites) can reveal novel biomarkers, signaling pathways, and a more holistic understanding of a compound's mechanism of action.

Proteomics: Studies focusing on TRP channel agonists have begun to map their influence on the proteome. A quantitative proteomics investigation on the effects of oral rinsing with various TRP channel agonists, including the TRPV1 agonist nonivamide, revealed significant alterations in the salivary proteome. nih.gov Specifically, nonivamide stimulation led to an over-representation of both salivary and non-salivary cystatins, a family of cysteine protease inhibitors. nih.gov This finding suggests that TRPV1 activation in the oral cavity can trigger specific changes in protein secretion, potentially altering the functional properties of saliva. Such approaches could be applied to skin tissue to identify protein expression changes that underlie the sustained analgesic and hyperemic effects of Finalgon.

Metabolomics: This approach offers insights into the metabolic reprogramming induced by a compound. For instance, a metabolomics study of 6-aminonicotinic acid esters, which are structurally related to butoxyethyl nicotinate, demonstrated their ability to alter the metabolic state of pancreatic cancer cells. acs.org Analysis revealed a significant increase in metabolites upstream of the enzyme 6-phosphogluconate dehydrogenase (6PGD), confirming its intracellular inhibition. acs.org

In the context of nicotinic acid itself, metabolomics has been used to identify nicotinuric acid, a major catabolite, as a potential biomarker for metabolic syndrome. nih.gov The levels of urinary nicotinuric acid were found to correlate with several cardiometabolic risk factors. nih.gov This highlights how metabolomics can connect the biotransformation of a compound to systemic physiological and pathological states. Applying metabolomics to skin treated with butoxyethyl nicotinate could elucidate the local metabolic shifts related to prostaglandin synthesis, energy metabolism, and the production of other signaling molecules.

Table 2: Selected Findings from Proteomics and Metabolomics Studies of Vanilloids and Nicotinic Acid Derivatives
Compound/Class'Omics' ApproachKey FindingsBiological Context
Nonivamide (TRPV1 Agonist)ProteomicsUpregulation of salivary and non-salivary cystatins in whole mouth saliva. nih.govResponse to oral stimulation, potential modulation of protease activity.
6-Aminonicotinic Acid EstersMetabolomicsIncreased levels of metabolites upstream of 6PGD, indicating enzyme inhibition. acs.orgAntiproliferative effect in pancreatic cancer cells.
Nicotinic AcidMetabolomicsUrinary nicotinuric acid correlated with markers of metabolic syndrome. nih.govSystemic lipid metabolism and insulin (B600854) resistance.
Beta-butoxyethyl nicotinateMetabolomics (indirect)Associated with abundance of Ruminococcoceae in a gut microbiome study. nih.govInteraction between host metabolism and gut microbiota.

Future Avenues for Fundamental Research in Vanilloid and Nicotinic Acid Chemistry and Biology

The study of Finalgon's components intersects with vibrant and evolving fields of chemical and biological research. Future fundamental investigations into vanilloids and nicotinic acid derivatives promise to yield deeper mechanistic insights and novel therapeutic applications.

Vanilloid Chemistry and Biology: The field of TRP channels, the primary targets of vanilloids like nonivamide, is rapidly advancing.

Structural Biology: The use of cryo-electron microscopy (cryo-EM) has revolutionized our understanding of TRP channel architecture. bayern.denih.gov Future research will continue to use cryo-EM to capture these channels in various conformational states (open, closed, desensitized) when bound to different agonists and antagonists. This will provide an unprecedented level of detail for understanding the molecular reorganization that governs channel gating and could guide the rational design of more specific and potent modulators. bayern.demdpi.com

Functional Re-classification: There is a move to overcome a purely genetic classification of TRP channels and redefine them based on physiologically relevant functional criteria. uni-muenchen.de This involves understanding how different TRP channels form modules to control specific homeostatic functions.

Novel Agonists and Therapeutic Targets: While much focus has been on antagonists, there is renewed interest in developing novel TRPV1 agonists with improved pharmacokinetic profiles, potentially offering faster and more potent analgesia than existing compounds. nih.gov Furthermore, bibliometric analysis indicates that the role of TRPV1 inhibition is being explored in a growing list of pathologies beyond pain, including cancer, inflammation, pruritus, and migraine, opening new therapeutic avenues for vanilloid-like compounds. japsonline.com

Nicotinic Acid Chemistry and Biology: Research into nicotinic acid and its derivatives continues to expand beyond its role as a vitamin and lipid-modifier.

Green Chemistry and Biocatalysis: There is a significant industrial and environmental impetus to develop more sustainable methods for producing nicotinic acid. Future research will focus on optimizing enzymatic and whole-cell biocatalytic processes, using techniques from synthetic biology and nitrilase engineering to improve the conversion rates and yields from precursors like 3-cyanopyridine. nih.govfrontiersin.orgmdpi.com

Novel Derivatives and Applications: The nicotinic acid scaffold is a versatile platform for medicinal chemistry. chemistryjournal.netresearchgate.net Future efforts will focus on synthesizing novel derivatives with enhanced efficacy and reduced side effects for a range of conditions. This includes developing compounds with anti-inflammatory, analgesic, and neuroprotective properties, with some derivatives already showing promise against Alzheimer's disease and for targeting metastatic cancers. acs.orgchemistryjournal.netresearchgate.net

Receptor Pharmacology: A deeper understanding of the pharmacology of the niacin receptor, GPR109A, and other potential receptors will allow for the design of new drugs that can selectively harness the therapeutic benefits of nicotinic acid (e.g., raising HDL) while minimizing unwanted effects like flushing. annualreviews.org

Table 3: Future Research Avenues in Vanilloid and Nicotinic Acid Science
AreaResearch DirectionMethodological Innovation/ApproachPotential Impact
Vanilloid BiologyElucidating molecular mechanisms of TRP channel gating.Cryo-electron microscopy (Cryo-EM), molecular dynamics simulations. bayern.demdpi.comRational design of next-generation channel modulators.
Vanilloid ChemistryDiscovery of novel agonists with superior properties.Structure-based virtual screening, synthetic chemistry. nih.govFaster, more potent topical analgesics.
Nicotinic Acid ChemistrySustainable industrial synthesis.Enzyme engineering, synthetic biology, biocatalysis. nih.govfrontiersin.orgGreener, more efficient production of nicotinic acid.
Nicotinic Acid BiologyDevelopment of derivatives for new therapeutic areas.Medicinal chemistry, high-throughput screening. chemistryjournal.netresearchgate.netNew treatments for cancer, neurodegenerative, and inflammatory diseases.

Q & A

Q. How should researchers validate biomarkers for Finalgon’s anti-inflammatory effects?

  • Methodological Answer : Apply receiver operating characteristic (ROC) curves to assess biomarker specificity/sensitivity. Use multiplex immunoassays to measure cytokine panels (IL-6, TNF-α) pre- and post-intervention. Correlate biomarker changes with histopathological scores in biopsy samples .

Key Notes

  • Ethical Compliance : Align with Declaration of Helsinki principles for human trials and ARRIVE 2.0 guidelines for animal studies .
  • Data Transparency : Share raw datasets in repositories like Dryad or Figshare, adhering to FAIR principles .
  • Publication Standards : Structure manuscripts per Fundamental Research guidelines, including 300-word structured abstracts and supplementary materials for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.